molecular formula C21H18N4O2 B2573163 2-ethoxy-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide CAS No. 862811-19-6

2-ethoxy-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide

Cat. No.: B2573163
CAS No.: 862811-19-6
M. Wt: 358.401
InChI Key: FUISIKWSXBZGFQ-UHFFFAOYSA-N
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Description

“2-ethoxy-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide” is a compound that belongs to the class of imidazo[1,2-a]pyrimidines . These compounds are abundant in natural products and bioactive compounds and play a significant role in medicinal chemistry due to their potential capability to modulate physicochemical properties . They are found in a variety of natural products, medicinal compounds, and functional materials as structural fragments .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been a subject of interest due to the powerful bioactivities of molecules with an imidazopyrimidine core . A new approach to manufacturing 2-arylsubstituted imidazo[1,2-a]pyrimidines has been invented . This approach presents a feasible green chemistry method for the synthesis of 2-phenyl-imidazo[1,2-a]pyrimidines .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyrimidines can be quite complex. They can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .

Scientific Research Applications

Synthesis and Chemical Behavior

  • Selective N-Phosphorylation and Isomeric Selectivity : Selective N-phosphorylation of aminoimidazoles leads to a key steering element controlling isomeric selectivity in the condensation processes, as demonstrated in the synthesis of (benzo)imidazo[1,2-a]pyrimidines, a structural analog of the chemical (White et al., 2019).
  • Reactivity with Nucleophiles : Compounds with structural similarity to 2-ethoxy-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide have been shown to react with various nucleophiles, leading to diverse derivatives that exist in multiple tautomeric forms (Jakubkienė et al., 2008).

Molecular Structure Analysis

  • Crystal Structure Insights : Studies on the molecular structure, including crystallographic analysis, have provided insights into the planarity of the fused rings and the twisted nature of substituent groups in similar compounds (Hu, Zhu, & Chen, 2007).

Synthetic Methodologies

  • Catalyst-Free Synthesis : An environmentally benign, catalyst-free synthesis method for fused tricyclic derivatives, related to the compound , emphasizes the importance of sustainable and efficient synthetic approaches (Shaabani et al., 2014).

Biological Activities and Applications

  • Antimicrobial and Antitumor Agents : Certain derivatives related to this compound have been synthesized and evaluated for their antimicrobial and antitumor activities, indicating the potential medicinal applications of these compounds (Abdel-Hafez, 2007).
  • Sensor Applications : Some derivatives have shown potential as fluorescent sensors for zinc ions, which is crucial for environmental monitoring and health applications (Rawat & Rawat, 2018).

Synthetic and Mechanistic Insights

  • Regiospecific Synthesis : Studies have shed light on the regiospecific synthesis of related imidazo[1,2-a]pyrimidines, providing valuable information for the targeted synthesis of complex molecular architectures (Katritzky, Xu, & Tu, 2003).
  • Detoxification Applications : The chemical behavior of related selenoester derivatives in the presence of mercury chloride (HgCl2) suggests potential applications in chemical detoxification and environmental cleanup (Sharma et al., 2018).

Future Directions

Imidazo[1,2-a]pyrimidines have received great attention in recent years due to their varied medicinal applications . The development of greener protocols for the synthesis of highly functionalized motifs with medicinal value is an attractive research thrust area . Therefore, the future directions in this field may involve the development of more efficient and environmentally friendly synthesis methods for these compounds .

Biochemical Analysis

Biochemical Properties

It is known that imidazo[1,2-a]pyrimidine derivatives have demonstrated good inhibitory activities against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase . This suggests that 2-ethoxy-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide may interact with these enzymes and potentially others.

Cellular Effects

In terms of cellular effects, imidazo[1,2-a]pyridine derivatives have shown potential anticancer activity against breast cancer cells . Therefore, it is possible that 2-ethoxy-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Studies have shown that imidazo[1,2-a]pyridine derivatives can induce cell cycle arrest at the G2/M phase, suggesting inhibitory of tubulin polymerization . They can also activate Caspase-3 and inhibit the PI3K/Akt/mTOR signaling pathway .

Properties

IUPAC Name

2-ethoxy-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-2-27-19-7-4-3-6-17(19)20(26)23-16-10-8-15(9-11-16)18-14-25-13-5-12-22-21(25)24-18/h3-14H,2H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUISIKWSXBZGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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